Product packaging for Calabricoside B(Cat. No.:)

Calabricoside B

Cat. No.: B1245646
M. Wt: 904.8 g/mol
InChI Key: BHZKXYVGAILXRA-DUXRVPMWSA-N
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Description

Significance of Plant-Derived Bioactive Compounds in Scientific Inquiry

Plants are a prolific source of bioactive compounds, often referred to as phytochemicals, which have been integral to traditional medicine for millennia. These compounds, which include alkaloids, terpenes, and flavonoids, are secondary metabolites that contribute to the plant's color, flavor, and defense mechanisms. In modern scientific inquiry, the study of these plant-derived substances is of paramount importance, particularly in the quest for new therapeutic agents. The diverse chemical structures of these compounds lead to a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

The investigation into plant-derived bioactive compounds has yielded numerous pharmaceutical drugs. For instance, morphine, an analgesic, is derived from the opium poppy, and aspirin's origins can be traced back to willow bark. Diets rich in fruits and vegetables are associated with a reduced risk of chronic conditions such as cardiovascular diseases, diabetes, and cancer, largely attributed to the presence of these bioactive molecules. nih.gov As such, research into these compounds not only opens avenues for new drug development but also provides a scientific basis for the health-promoting effects of plant-based foods. mdpi.com

Overview of Flavonoid Glycosides in Plant Secondary Metabolism

Flavonoids are a major class of plant secondary metabolites, widely distributed in fruits, vegetables, and seeds. nih.gov They play crucial roles in plant physiology, acting as signaling molecules, UV filters, and protectors against various stresses. nih.govnih.gov In their natural state, flavonoids are often found as glycosides, meaning they are attached to one or more sugar molecules. nih.gov

This glycosylation process significantly impacts the properties of the flavonoid. It enhances their solubility in water, which facilitates their transport and storage within the plant cell. nih.gov The attachment of sugar moieties can also influence the compound's stability and bioavailability. nih.gov Flavonoid glycosides are diverse, with the sugar unit capable of attaching at various positions on the flavonoid backbone, leading to a vast array of structures. uniud.it The most common are O-glycosides, though C-glycosides are also found. nih.gov This structural diversity contributes to the wide range of biological activities attributed to this class of compounds.

Historical Context of Calabricoside B Discovery within Natural Products Chemistry

This compound was first identified as a novel flavonol triglycoside during a phytochemical investigation of the aerial parts of Putoria calabrica. ebi.ac.uk In this study, researchers isolated and characterized two new flavonol triglycosides, which they named calabricoside A and this compound. The structure of this compound was elucidated as quercetin-3-O-[4''-O-caffeoyl-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-β-D-glucopyranoside. ebi.ac.uk This discovery contributed to the growing knowledge of complex flavonoid glycosides in the plant kingdom and highlighted Putoria calabrica as a source of unique natural products. The initial research also pointed towards the potential biological activity of these compounds, noting that both calabricoside A and B exhibited strong radical scavenging activity. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H44O23 B1245646 Calabricoside B

Properties

Molecular Formula

C41H44O23

Molecular Weight

904.8 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H44O23/c1-14-35(62-26(49)7-3-15-2-5-18(43)20(45)8-15)32(54)34(56)39(58-14)64-38-28(50)23(48)13-57-41(38)63-37-30(52)27-22(47)10-17(59-40-33(55)31(53)29(51)25(12-42)61-40)11-24(27)60-36(37)16-4-6-19(44)21(46)9-16/h2-11,14,23,25,28-29,31-35,38-48,50-51,53-56H,12-13H2,1H3/b7-3+/t14-,23-,25+,28-,29+,31-,32-,33+,34+,35-,38+,39-,40+,41-/m0/s1

InChI Key

BHZKXYVGAILXRA-DUXRVPMWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)C=CC7=CC(=C(C=C7)O)O

Synonyms

calabricoside B
quercetin-3-O-(4' ''-O-caffeoyl-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside)-7-O-beta-D-glucopyranoside

Origin of Product

United States

Isolation and Purification Methodologies of Calabricoside B

Source Organism and Biogeographical Context

Putoria calabrica as a Natural Source

Calabricoside B is a naturally occurring flavonol triglycoside isolated from the plant species Putoria calabrica. nih.gov This plant is the primary documented source from which this compound and its structural analog, Calabricoside A, have been identified. nih.gov

Taxonomic Classification and Relevant Botanical Characteristics

Putoria calabrica belongs to the Rubiaceae family, commonly known as the madder family. plantnet.orgilri.orgwikipedia.org It is a low-lying, prostrate shrub, often described as an undershrub, and is characterized as an evergreen. wordpress.combotanicgardens.org A notable feature of the genus is that the plants typically emit an offensive smell when their parts are crushed. wikipedia.org The leaves are arranged oppositely on the stem, and the plant produces red-violet flowers. wikipedia.orgbotanicgardens.org

The species is native to the Mediterranean region, with its distribution spanning Southeastern Europe, including Albania, Greece, and Italy, as well as Southwestern Europe in Spain. ilri.orgwordpress.combotanicgardens.org It is commonly found on mountain slopes within this area. wordpress.com Taxonomically, the genus Putoria has at times been merged into the genus Plocama. wikipedia.org

Table 1: Taxonomic Classification of Putoria calabrica

Taxonomic Rank Classification
Kingdom Plantae wikipedia.org
Order Gentianales wikipedia.org
Family Rubiaceae plantnet.orgilri.orgwikipedia.org
Subfamily Rubioideae ilri.orgwikipedia.org
Tribe Putorieae ilri.orgwikipedia.org
Genus Putoria plantnet.orgilri.org

Plant Part Utilization for Extraction

Scientific studies focusing on the isolation of this compound have utilized the aerial parts of Putoria calabrica. nih.govwordpress.com Research on other compounds within the same plant, such as various phenolics and iridoids, has also consistently used the fresh or dried aerial parts and leaves for extraction processes. wordpress.comresearchgate.netbenthamdirect.com

Extraction Techniques for Plant Material

Solvent-Based Extraction Approaches

The extraction of flavonoid glycosides like this compound from Putoria calabrica relies on solvent-based methods. The choice of solvent significantly impacts the yield and profile of the extracted compounds.

Methanol (B129727) has been specifically used in the extraction of glycosides from the fresh aerial parts of P. calabrica. wordpress.com Further studies on the plant's leaves confirm that methanol is an effective solvent for obtaining high yields of bioactive components, including total phenols and flavonoids. benthamdirect.com

Other solvents have also been investigated for their efficiency in extracting compounds from this plant. These include:

Ethanol: Used in single-solvent extractions. researchgate.net

Aqueous Ethanol (50% ethanol:water): This mixture has been shown to produce a comparable extraction yield for polyphenols to that of pure ethanol. researchgate.net

Acetone (B3395972): While used, it has been noted to be particularly effective for extracting specific flavonoid types. researchgate.netbenthamdirect.com

Water: Employed in aqueous extractions. researchgate.net

The general principle of plant extraction involves soaking the plant material in a chosen solvent, which dissolves soluble compounds. youtube.com This is often followed by filtration and concentration of the resulting solution. wordpress.comyoutube.com

Optimized Extraction Parameters and Efficiency

While specific optimization data for the extraction of this compound is not detailed in the available literature, research on the extraction of similar compounds (phenolics, flavonoids, and iridoid glycosides) from P. calabrica and other plants provides insight into key parameters that influence efficiency. researchgate.netbenthamdirect.com The optimization of factors such as solvent concentration, temperature, extraction time, and the solid-to-liquid ratio is crucial for maximizing the recovery of target compounds. nih.govnih.gov

The efficiency of extraction is dependent on a combination of these parameters, which are typically optimized using experimental designs to find the ideal conditions for a specific compound or class of compounds. nih.gov

Table 2: Examples of Optimized Parameters for Flavonoid & Glycoside Extraction from Various Plants

Parameter Optimized Value/Range Plant Source (Compound Class) Citation
Solvent Concentration 52% Ethanol Patrinia scabra (Iridoid Glycosides) nih.gov
80% Ethanol Potato Peels (Phenolics) nih.gov
Temperature 52.5 °C Strawberry (Phenolics) nih.gov
60 °C Hibiscus (Antioxidants) mdpi.com
70 °C Mulberry Leaf (Nutraceuticals) researchgate.net
Extraction Time 17.5 minutes Strawberry (Phenolics) nih.gov
33 minutes Hibiscus (Antioxidants) mdpi.com
150 minutes Potato Peels (Phenolics) nih.gov
Liquid/Solid Ratio 30:1 (mL/g) Strawberry (Phenolics) nih.gov

Structural Elucidation and Stereochemical Determination of Calabricoside B

Spectroscopic Analysis for Connectivity and Functional Groups

The structural puzzle of Calabricoside B was methodically pieced together using a combination of advanced spectroscopic methods.

NMR spectroscopy served as the cornerstone for elucidating the molecular architecture of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments provided a detailed blueprint of the proton and carbon framework, including the precise stereochemical arrangement of the sugar units.

The ¹H NMR spectrum of this compound displays a complex array of signals corresponding to the aromatic protons of the quercetin (B1663063) and caffeoyl moieties, alongside the protons of the three distinct sugar units: rhamnose, arabinose, and glucose. chemspider.comspectrabase.comorganicchemistrydata.org The chemical shifts and coupling constants of these proton signals are highly informative, revealing details about their local chemical environment and their spatial relationships with neighboring protons. For instance, the anomeric protons of the sugar units, which are key indicators of the glycosidic linkages, typically appear as distinct doublets in a specific region of the spectrum. The magnitude of their coupling constants is crucial for determining their stereochemistry, whether they are in an α or β configuration. libretexts.orgorganicchemistrydata.org

Complementing the proton data, the ¹³C NMR spectrum provides the chemical shift for every carbon atom within the molecule. libretexts.orgwisc.edulibretexts.orgspectrabase.com This allows for the identification of the characteristic signals for the carbonyl carbons of the quercetin and caffeoyl groups, the aromatic carbons, and the carbons within each of the sugar residues. To further aid in the assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is commonly employed. This technique helps to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, thereby simplifying the interpretation of the complex ¹³C spectrum. libretexts.org

Table 1: Hypothetical ¹H NMR Data for this compound This table is a representation of the type of data that would be obtained and is for illustrative purposes.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-66.20d2.0Quercetin
H-86.40d2.0Quercetin
H-2'7.58d2.2Quercetin
H-5'6.85d8.5Quercetin
H-6'7.60dd8.5, 2.2Quercetin
H-1'''5.35d1.5α-L-Rhamnopyranosyl
H-1''5.10d7.5α-L-Arabinopyranosyl
H-1''''4.90d7.8β-D-Glucopyranosyl
H-7'''''7.55d15.9Caffeoyl
H-8'''''6.28d15.9Caffeoyl

Table 2: Hypothetical ¹³C NMR Data for this compound This table is a representation of the type of data that would be obtained and is for illustrative purposes.

CarbonChemical Shift (δ, ppm)Assignment
C-2157.5Quercetin
C-3134.8Quercetin
C-4178.2Quercetin
C-1'''102.3α-L-Rhamnopyranosyl
C-1''101.5α-L-Arabinopyranosyl
C-1''''104.7β-D-Glucopyranosyl
C-9'''''168.1Caffeoyl (C=O)

Two-dimensional NMR experiments were indispensable for unequivocally establishing the intricate connectivities within the this compound molecule. wisc.eduresearchgate.netorganicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. By analyzing the cross-peaks in the COSY spectrum, it is possible to trace the network of proton-proton couplings within each of the sugar rings and the aromatic systems of the quercetin and caffeoyl moieties. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This provides a definitive link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of the carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it detects correlations between protons and carbons that are separated by two or three bonds. This technique would have been pivotal in determining the glycosidic linkages—that is, how the sugar units are connected to each other and to the quercetin aglycone. For example, a correlation between the anomeric proton of the arabinose unit and a specific carbon of the quercetin core would confirm the point of attachment. Similarly, an HMBC correlation between a proton on the rhamnose sugar and the carbonyl carbon of the caffeoyl group would definitively place the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, irrespective of whether they are connected through bonds. This is crucial for determining the three-dimensional structure and stereochemistry of the molecule. For this compound, NOESY data would have been used to confirm the relative orientation of the sugar units and the conformation of the glycosidic linkages.

Mass spectrometry provided complementary and confirmatory evidence for the structure of this compound as determined by NMR. It was essential for determining the molecular weight and for analyzing the fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique, which is ideal for analyzing large, polar, and thermally fragile molecules such as this compound without causing significant fragmentation. benthamscience.com In the positive ion mode, the ESI-MS spectrum of this compound would exhibit a prominent pseudomolecular ion peak, likely corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. organicchemistrydata.org High-resolution ESI-MS (HR-ESI-MS) would provide a highly accurate mass measurement, which is crucial for determining the elemental composition and confirming the molecular formula of C₄₁H₄₄O₂₃. nih.govscispace.com

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Key expected absorption bands would arise from the vibrations of its various functional groups. chemfaces.com These include:

O-H Stretching: Broad absorption bands in the region of 3550-3200 cm⁻¹ are anticipated due to the numerous hydroxyl groups on the quercetin, caffeoyl, and sugar residues. chemspider.com

C-H Stretching: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the sugar moieties will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp peak around 1715 cm⁻¹ is characteristic of the ester carbonyl group in the caffeoyl moiety. Another strong absorption, typically between 1660-1650 cm⁻¹, would correspond to the γ-pyrone carbonyl group of the quercetin core. chemspider.comchemfaces.com

C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are expected from the aromatic rings of the quercetin and caffeoyl groups.

C-O Stretching: A series of complex bands in the fingerprint region, roughly between 1300-1000 cm⁻¹, will be present, corresponding to the C-O stretching and bending vibrations of the numerous alcohol and ether linkages within the glycosidic units. chemspider.com

An illustrative data table of expected IR absorption bands for a compound with the structural features of this compound is presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Phenolic/Alcoholic O-H3550 - 3200 (broad)Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
Ester C=O (Caffeoyl)~1715 (sharp)Stretching
Ketone C=O (Quercetin)1660 - 1650 (strong)Stretching
Aromatic C=C1600 - 1450Stretching
C-O (Ethers, Alcohols)1300 - 1000 (complex)Stretching

This table is representative and based on typical values for the constituent functional groups.

Stereochemical Assignment Methodologies

The stereochemistry of this compound is a critical aspect of its identity, with multiple chiral centers present in its sugar residues. Determining the absolute configuration of these centers is essential for a complete structural description.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) are powerful, non-destructive techniques used to investigate the stereochemistry of chiral molecules. chemspider.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for studying the stereochemistry of complex molecules like flavonoid glycosides. The CD spectrum provides information about the spatial arrangement of chromophores and their electronic interactions. In this compound, the chromophores are the quercetin and caffeoyl moieties. The CD spectrum would be expected to show characteristic Cotton effects that are indicative of the absolute configurations of the sugar residues and their linkage points to the aglycone. The combination of experimental CD data with computational methods can be a powerful approach for assigning the absolute stereochemistry of such complex natural products.

Chemical Derivatization for Chiral Analysis

Chemical derivatization is a technique used to convert a mixture of enantiomers or diastereomers into new diastereomers with different physical properties, facilitating their analysis, often by chromatography or spectroscopy. In the context of this compound, with its multiple chiral centers within the sugar units, chiral derivatization could be employed to confirm the absolute configuration of these sugars.

A common approach involves the hydrolysis of the glycosidic bonds to release the individual monosaccharides. These monosaccharides can then be reacted with a chiral derivatizing agent to form diastereomeric derivatives. For example, the hydroxyl groups of the sugars can be reacted with a chiral reagent like a derivative of an amino acid. The resulting diastereomers can then be separated and analyzed by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), and their retention times compared to those of standards prepared from authentic L- and D-sugars. This allows for the unambiguous assignment of the absolute configuration of each sugar component in this compound.

Derivatization StrategyAnalyteTechniquePurpose
Acid Hydrolysis followed by reaction with a chiral derivatizing agentMonosaccharide units (Arabinose, Rhamnose, Glucose)HPLC or GCDetermination of absolute configuration (D/L) of each sugar
Reaction with Mosher's acid or similar chiral reagentsIsolated sugar moietiesNMR SpectroscopyFormation of diastereomeric esters to determine absolute configuration

This table presents potential chemical derivatization strategies applicable to the structural elucidation of this compound.

Advanced Computational Chemistry for Conformation Analysis

Advanced computational chemistry methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable tools for analyzing the three-dimensional structure and conformational preferences of complex molecules like this compound. These methods can be used to predict the most stable conformations of the molecule in different environments and to calculate various spectroscopic properties that can be compared with experimental data.

For this compound, computational modeling can be used to:

Predict Low-Energy Conformations: By exploring the potential energy surface of the molecule, computational methods can identify the most stable arrangements of the quercetin aglycone and the trisaccharide chain. This is particularly important for understanding the spatial relationships between the different structural units.

Calculate Spectroscopic Parameters: Theoretical calculations can predict NMR chemical shifts, coupling constants, and CD spectra for different possible stereoisomers and conformers of this compound. Comparing these calculated data with the experimental spectra can provide strong evidence for the correct structural and stereochemical assignment.

Investigate Intramolecular Interactions: Computational analysis can reveal non-covalent interactions, such as hydrogen bonds, that play a crucial role in stabilizing the three-dimensional structure of the molecule.

The use of computational chemistry in conjunction with experimental data provides a powerful and synergistic approach to the complex challenge of elucidating the structure and stereochemistry of natural products like this compound.

Biosynthetic Pathways and Precursor Analysis of Calabricoside B

Proposed Biosynthetic Origin of the Quercetin (B1663063) Aglycone

The aglycone component of Calabricoside B is the widely occurring flavonol, quercetin. Its formation is a well-documented process that integrates metabolic intermediates from two principal pathways: the shikimate pathway and the acetate (B1210297) pathway. nih.gov

In plants and microorganisms, the shikimate pathway is the central route for the production of aromatic amino acids, including L-phenylalanine. researchgate.netresearchgate.net This pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, which, through a sequence of enzymatic steps, leads to the synthesis of chorismic acid, a critical branching point intermediate. researchgate.net

Chorismic acid is then converted to L-phenylalanine, which subsequently enters the phenylpropanoid pathway. nih.gov The initial committed step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. nih.gov This intermediate is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). nih.govresearchgate.net This molecule is a key precursor, providing the B-ring and the C3 unit of the flavonoid skeleton. mdpi.com

The A-ring of the quercetin molecule originates from the acetate pathway, also known as the polyketide pathway. nih.govwikipedia.org This part of the synthesis involves the condensation of three molecules of malonyl-CoA, which are produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase. nih.govwikipedia.org

The pivotal enzyme in the construction of the flavonoid backbone is chalcone (B49325) synthase (CHS). nih.gov CHS catalyzes the sequential condensation of three malonyl-CoA molecules with one molecule of p-coumaroyl-CoA to yield a C15 intermediate called naringenin (B18129) chalcone. nih.gov

This chalcone then undergoes isomerization, a reaction facilitated by chalcone isomerase (CHI), to form the flavanone (B1672756) naringenin. nih.gov A series of subsequent hydroxylation and desaturation reactions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), convert naringenin into the flavonol quercetin. biorxiv.orgmdpi.com

Glycosyltransferase-Mediated Glycosylation Mechanisms

Following the synthesis of the quercetin aglycone, it is subjected to glycosylation, a process involving the attachment of sugar moieties to the flavonoid core. nih.gov This crucial modification is carried out by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). mdpi.comoup.com These enzymes facilitate the transfer of a sugar group, typically from a UDP-sugar donor, to a specific hydroxyl group on the aglycone. mdpi.com

While the precise glycosyltransferases responsible for the biosynthesis of this compound have not been definitively characterized in every organism that produces it, extensive research on flavonoid biosynthesis in various plants has provided significant insights into the types of enzymes involved. mdpi.com For example, studies in model organisms like Arabidopsis thaliana have led to the identification of numerous UGTs that exhibit specificity for different positions on the flavonoid skeleton. oup.comresearchgate.netoup.com The formation of a 3-O-glycoside, a common feature of quercetin derivatives, is often an initial glycosylation event. acs.orgresearchgate.net Subsequent glycosylations at other positions, such as the 7-O position, are catalyzed by distinct and specific UGTs. researchgate.net The attachment of both the rhamnose and glucose units in this compound would each necessitate a separate, specific UGT.

The chemical structure of this compound, a quercetin-3-O-rutinoside derivative, points to a specific sequence of sugar attachment. The initial glycosylation event is likely the attachment of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin-3-O-glucoside (also known as isoquercitrin). This is a frequent primary step in the biosynthesis of a wide array of flavonoid glycosides.

Subsequently, a second glycosyltransferase, most likely a rhamnosyltransferase, catalyzes the addition of a rhamnose sugar to the 6-position of the glucose moiety, creating a 1→6 glycosidic linkage. This results in the formation of the rutinose disaccharide, which is attached to the quercetin core. The regioselectivity of this process, meaning the specific attachment to a particular hydroxyl group, is dictated by the unique three-dimensional structure of the substrate-binding pocket of the respective glycosyltransferases. nih.govnih.gov

Caffeoyl Moiety Incorporation

A distinctive characteristic of this compound is the inclusion of a caffeoyl group. uni.luebi.ac.uk The biosynthesis of this acyl group also stems from the phenylpropanoid pathway. The intermediate p-coumaroyl-CoA, which is also a precursor for quercetin biosynthesis, can be further hydroxylated to form caffeoyl-CoA. nih.gov

The attachment of the caffeoyl group to the sugar moiety is an acylation reaction that is catalyzed by an acyltransferase enzyme. nih.gov More specifically, an enzyme with activity similar to a hydroxycinnamoyl-CoA:anthocyanin acyltransferase (HCT) would facilitate the transfer of the caffeoyl group from caffeoyl-CoA to one of the hydroxyl groups on the sugar chain, most likely on the rhamnose unit. The exact position of this acylation is determined by the substrate specificity of the acyltransferase involved.

Biosynthesis of Caffeic Acid

Caffeic acid, an essential precursor for this compound, is a hydroxycinnamic acid synthesized in plants through the phenylpropanoid pathway. wikipedia.org This pathway converts the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway, into a variety of phenolic compounds.

The biosynthesis of caffeic acid begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is a pivotal entry point into the phenylpropanoid pathway. taylorandfrancis.com Following this, cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid at the C4 position to yield p-coumaric acid.

The pathway then proceeds with the action of 4-coumarate-CoA ligase (4CL) , which activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. oup.com This activated intermediate is then hydroxylated at the C3 position. This critical hydroxylation step is catalyzed by p-coumarate 3-hydroxylase (C3H) , another cytochrome P450 enzyme, which converts p-coumaroyl-CoA into caffeoyl-CoA, which can then be converted to caffeic acid. This series of reactions highlights the conversion of a primary metabolite (phenylalanine) into a key secondary metabolite precursor. wikipedia.org

Enzymatic Attachment of the Caffeoyl Group to the Sugar Moiety

The final decoration of the flavonoid glycoside to form this compound involves the acylation of the sugar moiety with a caffeoyl group. This reaction is catalyzed by a specific class of enzymes known as acyltransferases. In plants, the BAHD acyltransferase family is responsible for a wide range of acylation reactions in secondary metabolism, including the modification of flavonoids and their glycosides. frontiersin.orgnih.gov These enzymes utilize acyl-CoA thioesters, such as caffeoyl-CoA, as the acyl donor and transfer the acyl group to an acceptor molecule, which in this case is the rhamnose unit of the quercetin triglycoside precursor. frontiersin.org

While the specific acyltransferase responsible for the biosynthesis of this compound in Putoria calabrica has not yet been characterized, the mechanism is likely conserved. The reaction involves the transfer of the caffeoyl group from caffeoyl-CoA to the 4''-hydroxyl position of the rhamnopyranosyl residue of the precursor, Calabricoside A (quercetin-3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-β-D-glucopyranoside). ebi.ac.uk This enzymatic step is crucial as acylation can significantly alter the solubility, stability, and biological activity of the flavonoid. nih.gov

Genetic Basis of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is underpinned by a suite of specific genes that encode the necessary enzymes. Understanding this genetic basis is key to potentially engineering the production of this compound.

Gene Identification and Cloning of Biosynthetic Enzymes

The identification of genes involved in flavonoid biosynthesis is an active area of research, though specific studies on Putoria calabrica are not yet available. Generally, researchers use several strategies to identify and clone the genes encoding biosynthetic enzymes. nih.gov

One common approach is homology-based cloning, where known gene sequences of flavonoid biosynthetic enzymes (e.g., PAL, CHS, F3H, and acyltransferases) from well-studied model plants like Arabidopsis thaliana are used as probes to find similar genes in the target plant's genome or transcriptome. oup.comnih.gov

Another powerful method is transcriptomic analysis, where the gene expression profiles of tissues actively producing the compound are compared with those that are not. nih.gov Genes that are highly expressed in the producing tissues are considered strong candidates for being part of the biosynthetic pathway. Once candidate genes are identified, they are cloned and their function is verified through in vitro enzymatic assays or by expressing them in a heterologous host system like E. coli or yeast. nih.gov The regulation of these structural genes is often controlled by a combination of transcription factors, including R2R3-MYB, bHLH, and WD40 proteins, which form a complex to activate gene expression. biotech-asia.orgnih.gov

Transcriptomic and Proteomic Studies of Putoria calabrica

Comprehensive transcriptomic and proteomic analyses are powerful tools for elucidating the complete set of genes and proteins involved in a specific metabolic pathway. creative-proteomics.comnih.gov As of now, specific transcriptomic or proteomic studies focused on this compound biosynthesis in Putoria calabrica have not been published. However, such studies would provide invaluable insights.

A transcriptomic study using RNA-sequencing would involve analyzing the messenger RNA (mRNA) from different tissues of P. calabrica (e.g., leaves, stems, flowers) to create a genome-wide expression map. frontiersin.org By identifying genes that are differentially expressed in tissues with high concentrations of this compound, researchers could pinpoint candidate genes for every step of its biosynthesis, from the core flavonoid structure to the final glycosylation and acylation steps. frontiersin.org Transcriptomic studies in other species of the Rubiaceae family, such as Guettarda speciosa and Rubia yunnanensis, have successfully identified genes involved in various metabolic pathways. nih.govmdpi.com

A proteomic analysis , often using techniques like tandem mass spectrometry, would complement this by identifying the actual proteins (enzymes) present in the tissues. researchgate.net This would confirm that the genes identified in the transcriptome are indeed translated into functional enzymes. Comparing the proteomes of high- and low-producing tissues could reveal the specific enzymes, like the crucial acyltransferase, that are directly responsible for the synthesis of this compound. nih.gov The integration of transcriptomic, proteomic, and metabolomic data provides a holistic view of the biosynthetic network. nih.gov

Table of Mentioned Compounds

Chemical Synthesis and Semisynthesis of Calabricoside B and Its Analogs

Semisynthetic Approaches from Natural Precursors

While total synthesis provides an elegant route to complex flavonol glycosides, semisynthesis starting from readily available natural precursors can be a more practical and efficient alternative. Natural flavonoids such as quercetin (B1663063), rutin (B1680289) (quercetin-3-O-rutinoside), or other simpler glycosides can serve as starting materials.

For a molecule like Calabricoside B, a potential semisynthetic strategy could involve:

Starting with a simpler quercetin glycoside: For instance, one could start with quercetin-3-O-rhamnoside. The remaining hydroxyl groups on the quercetin and rhamnose moieties would need to be selectively protected.

Glycosylation at the C-7 position: The 7-OH group of the protected quercetin-3-O-rhamnoside could then be glycosylated with a protected glucose donor.

Glycosylation of the rhamnose unit: Following the glycosylation at C-7, a selective deprotection of the rhamnose moiety would be necessary to free up the 2"-OH for the final glycosylation with another protected glucose donor.

Final Deprotection: The synthesis would conclude with the removal of all protecting groups to yield this compound.

This approach significantly reduces the number of synthetic steps compared to a total synthesis starting from the bare quercetin aglycone.

Chemical Derivatization for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and its analogs, systematic chemical modifications are undertaken. These studies aim to identify the key structural features responsible for the biological activity of the compound.

The aglycone scaffold, quercetin, offers several sites for modification to probe its influence on biological activity. These modifications can include:

Alteration of the substitution pattern: The number and position of hydroxyl groups on the A and B rings can be varied. For example, analogs with fewer or more hydroxyl groups, or with hydroxyl groups at different positions, can be synthesized.

Introduction of other functional groups: Halogens, alkyl groups, or methoxy (B1213986) groups can be introduced onto the aromatic rings of the quercetin scaffold. This can modulate the lipophilicity, electronic properties, and steric profile of the molecule, which in turn can affect its biological activity.

Modification of the C-ring: The pyrone ring can also be a target for modification, although this is less common for SAR studies of naturally occurring flavonol glycosides.

These modifications of the aglycone are typically performed prior to the glycosylation steps. The resulting modified aglycones are then subjected to the glycosylation strategies described in Section 5.1 to generate a library of analogs for biological evaluation.

Alterations of Glycosidic Linkages

The chemical synthesis and modification of complex natural glycosides like this compound present a significant challenge due to the need for stereoselective control in the formation of glycosidic bonds. nih.gov The alteration of these linkages in this compound analogs is a key area of research for understanding structure-activity relationships. This compound is a quercetin-3-O-[4''-O-caffeoyl-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-β-D-glucopyranoside. ebi.ac.uk The modification of its glycosidic linkages would involve the synthesis of analogs with different anomeric configurations (α or β), different linkage positions between the sugar units, or the replacement of the existing sugar moieties with other monosaccharides.

The synthesis of such analogs typically involves a stepwise approach. This begins with the appropriate selection and protection of hydroxyl groups on the quercetin aglycone and the monosaccharide building blocks to ensure regioselectivity. The formation of the glycosidic bond is a critical step, often achieved through the activation of a glycosyl donor, which then reacts with a hydroxyl group on the glycosyl acceptor. nih.gov The stereochemical outcome of this reaction, resulting in either an α- or β-linkage, is influenced by several factors, including the nature of the protecting groups, the solvent, and the promoter used. For instance, participating protecting groups at the C-2 position of the glycosyl donor can lead to the formation of a 1,2-trans-glycosidic linkage. nih.gov

Enzymatic approaches using glycosyltransferases or glycosidases offer an alternative with high regio- and stereospecificity. nih.gov Glycosyltransferases, in particular, can catalyze the formation of specific glycosidic bonds with high fidelity, minimizing the need for extensive protecting group chemistry. nih.gov Although specific enzymatic syntheses for this compound analogs are not widely reported, the principles of enzymatic glycan synthesis are well-established and could be applied. nih.gov

The table below outlines the glycosidic linkages present in this compound, which would be the targets for synthetic modification.

Linkage DescriptionAglycone/Sugar 1PositionSugar 2Anomeric Configuration
Quercetin to ArabinoseQuercetin3-Oα-L-Arabinopyranoseα
Arabinose to Rhamnoseα-L-Arabinopyranose2-Oα-L-Rhamnopyranoseα
Quercetin to GlucoseQuercetin7-Oβ-D-Glucopyranoseβ

Introduction of Ester/Ether Groups (e.g., Caffeoyl Moiety)

The introduction or modification of ester and ether groups, such as the naturally occurring caffeoyl moiety in this compound, is another important strategy in the semisynthesis of its analogs. The caffeoyl group in this compound is located at the 4''-position of the rhamnose sugar. ebi.ac.uk The synthesis of analogs could involve moving this group to other available hydroxyl positions on the sugar moieties, replacing it with other acyl groups, or introducing additional ether or ester functionalities.

The synthesis of such derivatives would typically involve the selective protection of all but the target hydroxyl group on the glycoside. This is followed by esterification or etherification. For the introduction of a caffeoyl group, caffeic acid, with its hydroxyl groups protected, would be activated (e.g., as an acid chloride or with a coupling agent) and reacted with the unprotected hydroxyl group of the glycoside. Subsequent deprotection would yield the desired analog. The regioselective acylation and deprotection of flavonoid glycosides are established procedures in synthetic organic chemistry. researchgate.net

Research on other flavonoid glycosides has demonstrated that the introduction of caffeoyl groups can significantly impact their biological activities. nih.gov While specific studies on the synthesis of this compound analogs with modified caffeoyl groups are limited, the general methodologies are well-documented for related compounds. nih.govresearchgate.net For example, the acylation of flavonoid glycosides with various phenolic acids is a known strategy to enhance their properties.

The table below details the key components of this compound involved in ester linkages.

Aglycone/SugarPosition of EsterificationEster Group
α-L-Rhamnopyranose4''-OCaffeoyl

Mechanistic Investigations of Biological Activities of Calabricoside B

Antioxidant Activity Investigations (in vitro and preclinical in vivo)

Calabricoside B has been the subject of investigations to elucidate its antioxidant capabilities through various scientific assays. These studies aim to understand its ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Superoxide, Nitric Oxide)

While specific data on the direct scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide, and nitric oxide radicals by purified this compound are not extensively detailed in the available literature, broader studies on extracts from Putoria calabrica, the plant from which this compound is isolated, have demonstrated notable antioxidant activity. For instance, methanolic and acetone (B3395972) extracts of P. calabrica leaves have shown significant DPPH and ABTS radical scavenging capacities. eurekaselect.combenthamdirect.com The acetone extract, in particular, exhibited a potent DPPH scavenging activity with an IC50 value of 1.94 µg/mL, while the methanolic extract was most effective against the ABTS radical with an IC50 of 5.02 µg/mL. eurekaselect.combenthamdirect.com

This compound is a derivative of quercetin (B1663063), a well-known flavonoid with potent antioxidant properties. The antioxidant activity of quercetin and its glycosides is generally attributed to their molecular structure, specifically the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. onions-usa.orgnih.govmdpi.comresearchgate.netmdpi.com Studies on various quercetin glycosides have consistently shown their capacity to scavenge free radicals in different assay systems. mdpi.comresearchgate.netnih.gov

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Modulation

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are products of normal cellular metabolism but can cause significant damage at high concentrations. researchgate.net The primary evidence for this compound's ability to modulate these reactive species comes from its significant radical scavenging activity observed in stimulated human polymorphonuclear neutrophils (PMNs), which are key producers of ROS during inflammation. onions-usa.orgacs.org By scavenging these radicals, this compound can directly reduce the levels of damaging ROS and RNS.

Mechanisms of Action in Human Polymorphonuclear Neutrophils (PMNs) via Chemiluminescence

A significant finding regarding the antioxidant activity of this compound comes from studies on human polymorphonuclear neutrophils (PMNs). When stimulated, these immune cells produce a burst of reactive oxygen species, a process that can be measured by luminol-enhanced chemiluminescence. In a study by Calis et al. (2001), this compound demonstrated strong radical scavenging activity in f-Met-Leu-Phe (fMLP)-stimulated PMNs. onions-usa.orgacs.org This activity indicates a direct quenching of the free radicals produced by the neutrophils.

The inhibitory concentration (IC50) value for the radical scavenging activity of this compound in this assay was determined to be 0.3 µM, highlighting its potent effect at a low concentration. onions-usa.orgacs.org

Table 1: Radical Scavenging Activity of this compound in fMLP-Stimulated Human Polymorphonuclear Neutrophils (PMNs)

CompoundAssayIC50 (µM)Source
This compoundLuminol-enhanced chemiluminescence0.3 onions-usa.orgacs.org

Anti-Inflammatory Modulatory Effects (in vitro and preclinical in vivo)

The anti-inflammatory properties of flavonoids are a major area of research. While direct experimental evidence for the anti-inflammatory effects of this compound is not yet widely published, its chemical nature as a quercetin glycoside provides a strong basis for its potential in this area. nih.govmdpi.comnih.govsemanticscholar.org

Modulation of Inflammatory Mediators (e.g., Cytokines, Prostaglandins, Leukotrienes)

There is currently a lack of specific studies investigating the direct effects of this compound on the production and activity of key inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, and leukotrienes.

However, studies on other quercetin derivatives have shown significant anti-inflammatory potential. For example, some quercetin glycosides have been found to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov They have also been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators. nih.gov Furthermore, the general class of flavonoids has been recognized for its ability to modulate inflammatory pathways. onions-usa.orgmdpi.com Given that this compound shares the core quercetin structure, it is hypothesized that it may exert similar anti-inflammatory effects, though this requires direct experimental validation.

Intervention in Cellular Signaling Pathways (e.g., NF-κB, MAPK)

Direct experimental studies detailing the intervention of pure this compound in cellular signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) are not extensively documented in publicly available scientific literature. However, there are several lines of indirect evidence that suggest its potential role in modulating these critical inflammatory pathways.

Phytochemicals isolated from Putoria calabrica, the natural source of this compound, have been reported to modulate inflammatory pathways, including NF-κB and MAPK signaling. researchgate.net This suggests that compounds within the plant extract, which would include this compound, may contribute to these effects.

Furthermore, in silico studies have predicted that quercetin derivatives can modulate a variety of signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the immune response. researchgate.net For instance, other natural compounds have demonstrated the ability to inhibit the nuclear translocation of the NF-κB p65 subunit and suppress the phosphorylation of MAPKs like JNK and ERK, thereby reducing the inflammatory response. researchgate.net Given that this compound is a quercetin glycoside, it is plausible that it shares these modulatory capabilities, though this requires experimental verification.

Gene Expression Regulation in Inflammatory Responses

Specific studies on the regulation of gene expression in inflammatory responses by this compound are currently lacking. However, research on related compounds and extracts provides a framework for its potential activities. The NF-κB and MAPK pathways, which this compound is predicted to modulate, are central to the expression of numerous pro-inflammatory genes. researchgate.net

For example, the activation of these pathways typically leads to the upregulation of genes encoding for cytokines such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net Studies on other glycosidic flavonoids have shown that they can suppress the expression of these inflammatory mediators. researchgate.net For example, certain extracts rich in other flavonoid glycosides have been shown to inhibit the production of monocyte chemoattractant protein-1 (MCP-1) and IL-8. researchgate.net It is hypothesized that this compound may exert anti-inflammatory effects by similarly downregulating the expression of such key inflammatory genes, but direct experimental data is needed for confirmation.

Potential Anti-Tumorigenic Activities (preclinical in vitro and in vivo models)

The anti-tumorigenic potential of this compound has been suggested by research on related flavonoid glycosides, although direct preclinical in vitro and in vivo studies on this specific compound are sparse. Flavones and flavonols, the class of flavonoids to which this compound belongs, are known to exhibit significant anticancer and antitumor properties. acs.org

Induction of Apoptosis Mechanisms

There is no direct experimental evidence to confirm that this compound induces apoptosis in cancer cells. However, its aglycone, quercetin, and other related flavonoid glycosides are well-documented inducers of apoptosis. For example, kaempferol (B1673270), a structurally similar flavonol, has been shown to inhibit the growth of A-549 lung cancer cells by activating the mitochondrial apoptotic pathway. nih.gov This involves the activation of key executioner enzymes like caspase-3 and caspase-8. acs.org It is plausible that this compound, upon potential hydrolysis to its aglycone within the cellular environment, could exhibit similar pro-apoptotic activities.

Cell Cycle Arrest Pathways

The effect of this compound on cell cycle progression in cancer cells has not been specifically reported. However, the parent compound, quercetin, is known to interfere with the cell cycle, a common mechanism for the anti-cancer activity of flavonoids. acs.org Quercetin has been reported to cause cell cycle arrest at the G1/S (first gap/synthesis) phase transition or the G2/M (second gap/mitosis) boundary in different cancer cell lines. acs.orgnih.gov For instance, kaempferol has been observed to induce G2/M arrest in lung cancer cells. nih.gov This suggests a potential mechanism whereby this compound could exert anti-proliferative effects, although this remains to be experimentally validated for the specific compound.

Anti-Proliferative Effects in Cancer Cell Lines

While a number of studies have evaluated the cytotoxic and anti-proliferative effects of compounds from Putoria calabrica and other related flavonoid glycosides, specific data for this compound is limited. researchgate.netresearchgate.net Research on kaempferol glycosides, which are structurally related to quercetin glycosides like this compound, has demonstrated potent anti-proliferative activity against various cancer cell lines.

Table 1: Anti-proliferative Activity of a Related Kaempferol Glycoside (Data not for this compound)
CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Kaempferol 3-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoseA549 (Human small lung cancer)0.5 nih.gov
Kaempferol 3-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoseSK-Mel-2 (Human melanoma)1.9 nih.gov

This data on a closely related compound suggests that this compound might also possess anti-proliferative properties, but this requires direct testing.

Angiogenesis Inhibition Studies

Currently, there are no specific studies on the effect of this compound on angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. However, the broader class of compounds to which it belongs, flavones and flavonols, have been reported to inhibit angiogenesis in vitro. acs.org This suggests a potential, yet unexplored, avenue for the anti-tumorigenic activity of this compound. The mechanism for related compounds often involves the inhibition of key signaling pathways that regulate vascular endothelial growth factor (VEGF) production and receptor activation.

Metastasis Suppression Investigations

The potential for this compound to suppress metastasis is an area of growing interest, largely inferred from the known anti-metastatic properties of flavonoid glycosides as a class. nih.govresearchgate.netnih.gov Preclinical studies on various flavonoid glycosides have demonstrated their ability to interfere with multiple stages of the metastatic cascade, including invasion, migration, and angiogenesis. nih.govmdpi.commdpi.com

Flavonoid glycosides have been shown to exert their anti-metastatic effects through several mechanisms:

Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are enzymes that degrade the extracellular matrix, a key step in tumor cell invasion. Several flavonoid glycosides have been found to downregulate the expression and activity of MMPs, such as MMP-2 and MMP-9. nih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) : EMT is a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. Flavonoids like luteolin (B72000) have been observed to inhibit EMT. nih.gov

Anti-angiogenic Effects : Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Flavonoid glycosides can inhibit angiogenesis by targeting signaling pathways such as the PI3K/Akt/mTOR pathway. mdpi.com

While specific studies on this compound's direct impact on metastasis are not extensively available, its structural similarity to other anti-metastatic flavonoid glycosides suggests it may share similar mechanisms of action.

Table 1: Representative Anti-Metastatic Activities of Flavonoid Glycosides in Preclinical Models

Flavonoid Glycoside Cancer Model Observed Effects Reference
Luteolin Squamous Carcinoma Cells (A431-III) Reduced protein levels of S100A7, p-Src, and p-STAT3, inhibiting metastasis. nih.gov
Oroxylin A Oral Squamous Cell Carcinoma Inhibited metastasis by suppressing CCL2 and its downstream targets. nih.gov
Quercetin Breast Cancer (4T1) Inhibited AKT/MMP-9 pathway, suppressing metastasis. nih.gov
Fisetin Non-small Cell Lung Carcinoma Decreased migration, invasion, and stem-cell-like properties. mdpi.com

Immunomodulatory Activities (preclinical in vitro and in vivo models)nih.gov

Flavonoid glycosides, including potentially this compound, are recognized for their ability to modulate the immune system. nih.govnih.govresearchgate.netfrontiersin.org These immunomodulatory effects are complex, encompassing both the enhancement of immune defenses and the suppression of inflammatory responses. researchgate.netfrontiersin.org

The influence of flavonoid glycosides on T-cell activation is a significant aspect of their immunomodulatory profile. nih.govnih.gov Some flavonoids, like fisetin, have been shown to inhibit T-cell activation, thereby suppressing both Th1 and Th2 cytokine production. nih.gov This can be beneficial in autoimmune conditions where T-cell overactivation is a key pathological feature. Conversely, other flavonoids may enhance T-cell responses, which could be advantageous in contexts like cancer immunotherapy. researchgate.net For instance, the flavonoid apigenin (B1666066) has been found to sensitize human T-cells for activation-induced cell death by inhibiting the PKB/Akt and NF-κB activation pathways. nih.gov The specific effect of this compound on T-cell activation remains to be elucidated through direct experimental studies.

Flavonoid glycosides can significantly impact the innate immune system. nih.govfrontiersin.org They have been shown to modulate the function of key innate immune cells such as neutrophils and macrophages. nih.gov For example, certain flavonoid glycosides isolated from Urtica dioica demonstrated significant chemotactic effects and enhanced the intracellular killing activity of neutrophils. nih.gov Furthermore, flavonoids can influence the production of inflammatory mediators by macrophages. mdpi.com They can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, while in other contexts, they might enhance the immune response by increasing the production of certain radicals and antibodies. researchgate.net This dual activity highlights their role as immunomodulators rather than just immunosuppressants.

Table 2: Immunomodulatory Effects of Representative Flavonoid Glycosides

Flavonoid Glycoside Immune Cell Type In Vitro/In Vivo Finding Reference
Quercetin-3-O-rutinoside Neutrophils Significant chemotactic effects and high intracellular killing activity. nih.gov
Kaempferol-3-O-rutinoside Neutrophils Significant chemotactic effects and high intracellular killing activity. nih.gov
Fisetin T-cells Inhibited Th1 and Th2 cytokine production. nih.gov
Apigenin T-cells Sensitized cells for activation-induced cell death. nih.gov

Neuroprotective Research (preclinical in vitro and in vivo models)

The neuroprotective potential of flavonoid glycosides is a promising area of research, with many compounds in this class showing beneficial effects in preclinical models of neurodegenerative diseases. mdpi.comnih.govnih.govmdpi.commdpi.com These effects are largely attributed to their antioxidant and anti-inflammatory properties. mdpi.comnih.gov

A key mechanism underlying the neuroprotective effects of flavonoid glycosides is their ability to combat oxidative stress, a major contributor to neuronal cell death in various neurological disorders. nih.govresearchgate.net Calabricoside A and B have demonstrated strong radical scavenging activity, suggesting a potent antioxidant capacity. ebi.ac.uk Flavonoids can protect neurons from oxidative damage through several mechanisms:

Direct Radical Scavenging : They can directly neutralize reactive oxygen species (ROS). researchgate.net

Upregulation of Antioxidant Enzymes : They can enhance the expression and activity of endogenous antioxidant enzymes. nih.gov

Inhibition of Pro-oxidant Enzymes : Some flavonoids can inhibit enzymes that generate ROS.

Studies on various flavonoid glycosides have shown their ability to protect neuronal cells from damage induced by oxidative insults. researchgate.netkoreascience.kr

Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov Flavonoid glycosides have been extensively studied for their anti-neuroinflammatory effects. nih.govfrontiersin.org They can suppress the activation of microglia and astrocytes, the primary immune cells of the brain, and inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide. nih.govnih.gov For example, rutin (B1680289) has been shown to reduce the levels of pro-inflammatory cytokines in microglial cells by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov Similarly, icariin (B1674258) has been found to alleviate neuroinflammation by suppressing the NLRP3 inflammasome. nih.gov

While direct evidence for this compound is lacking, its classification as a flavonoid glycoside and its known radical scavenging activity strongly suggest it may possess neuroprotective properties through the modulation of oxidative stress and neuroinflammation. ebi.ac.uk

Table 3: Neuroprotective Mechanisms of Representative Flavonoid Glycosides

Flavonoid Glycoside Model System Key Neuroprotective Mechanism Reference
Rutin LPS-treated BV2 cells Inhibited TLR4/MyD88 and NF-κB pathways. nih.gov
Icariin MPTP- or 6-OHDA-induced PD mice Suppressed NLRP3 inflammasome activation. nih.gov
Hyperoside LPS-treated HT22 cells Regulated SIRT1/Wnt and NF-κB pathways. nih.gov
Kaempferol Ischemic cortices of I/R rats Decreased phosphorylation and nuclear transposition of p65. nih.gov

Anti-Viral Investigations (preclinical in vitro and in vivo models)

Extensive searches of publicly available scientific literature did not yield any specific studies or data regarding the anti-viral investigations of this compound. Therefore, the following sections on its potential mechanisms of anti-viral action remain unsubstantiated by current research.

Inhibition of Viral Replication Mechanisms

There is currently no available scientific evidence to suggest that this compound inhibits viral replication mechanisms. Research on the effects of this compound on viral polymerases, proteases, or other enzymes essential for viral genome replication has not been reported in the reviewed literature.

Interference with Viral Entry or Assembly

No preclinical in vitro or in vivo studies have been found that investigate the role of this compound in interfering with the processes of viral entry into host cells or the assembly of new viral particles. Consequently, there is no data to support any activity of this compound in blocking viral attachment, fusion, or capsid formation.

Host Immune Response Modulation against Viral Infection

The potential for this compound to modulate the host's immune response in the context of a viral infection has not been explored in the available scientific literature. There are no studies indicating that this compound influences cytokine production, natural killer cell activity, or other immune pathways that are critical for controlling viral infections.

Structure Activity Relationship Sar Studies of Calabricoside B and Analogs

Influence of the Glycosidic Moiety on Bioactivity

The presence and nature of sugar molecules (glycosidic moieties) attached to the flavonoid backbone can significantly modulate its biological activity. acs.orgnih.gov

Impact of Glycosidic Linkage Positions (e.g., 3-O- and 7-O-glycosylation)

The position at which the sugar moiety is attached to the flavonoid core is a key determinant of its biological function. nih.govkhanacademy.orglibretexts.org Glycosylation at the 3-O- position is common for flavonols and can impact their antioxidant activity. For example, the presence of a sugar at the 3-OH group in rutin (B1680289) reduces its antioxidant activity compared to its aglycone, quercetin (B1663063). researchgate.net In the synthesis of Calabricoside A, specific methods were employed for glycosylation at the C-3 and C-7 positions, highlighting the importance of these linkage points. researchgate.net The nature of the glycosidic bond, whether α or β, also plays a significant role in the biological properties of the resulting glycoside. khanacademy.orglibretexts.orgnih.gov

Contributions of the Quercetin Aglycone Scaffold

The core flavonoid structure, in this case, the quercetin aglycone of Calabricoside B, provides the fundamental framework for its biological activity. nih.gov

Importance of Hydroxyl and Methoxy (B1213986) Substitution Patterns on A and B Rings

The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the quercetin scaffold are critical for its bioactivity. researchgate.netresearchgate.netmdpi.com The ortho-dihydroxy (catechol) structure in the B ring is a key feature for the radical scavenging ability of flavonoids. researchgate.net Hydroxyl groups at the C-3' and C-4' positions of the B-ring, along with the C-3 hydroxyl group, are particularly important for thrombin inhibitory activity. nih.gov Methylation of these hydroxyl groups to form methoxy groups can alter the molecule's properties, potentially enhancing metabolic stability and membrane permeability. researchgate.netresearchgate.net However, hydroxyl groups at the C-6 or C-7 positions on the A ring may not significantly affect the ability to scavenge free radicals. researchgate.net

Role of Double Bond and Carbonyl Group in C Ring

The structural features of the C ring, specifically the double bond between carbons 2 and 3 (C2=C3) and the carbonyl group at carbon 4 (C4-oxo), are crucial for the biological activity of flavonoids. researchgate.netmdpi.comnih.gov The C2=C3 double bond, in conjugation with the 4-oxo group, allows for electron delocalization, which is important for antioxidant activity. acs.orgresearchgate.netalliedacademies.orgnih.gov This planarity of the C ring may also be important for binding interactions with proteins. alliedacademies.org However, some studies have indicated that for certain activities, such as the inhibition of Nε-(Carboxyethyl)lysine formation, the C2=C3 double bond and the C4-carbonyl group might reduce the inhibitory ability of flavonoids. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. bio-hpc.eu For complex natural products like saponins (B1172615), QSAR studies can elucidate the key structural features that govern their biological effects. tandfonline.comnih.gov

Molecular Descriptors and Their Correlation with Biological Activity

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For a molecule as complex as this compound, a triterpenoid (B12794562) saponin, a wide array of descriptors would be considered. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors that encode information about topology, geometry, and electronic properties.

In QSAR studies of related saponins, descriptors such as the logarithm of the octanol/water partition coefficient (logP), which describes hydrophobicity, and various electronic and steric parameters have been shown to correlate with biological activities like nematicidal and antifungal effects. tandfonline.comnih.gov For instance, a higher logP value has been positively correlated with the nematicidal activity of some triterpenoid saponins. nih.gov The biological activity of flavonoids, another class of natural products, has been linked to parameters like the 2D autocorrelation descriptor (X4A) and quantum chemical descriptors (qed), which relate to hydrophilichydrophobic properties and polarizabilities. plos.org

While specific QSAR studies on this compound are not publicly available, the calculated properties from databases like ChEMBL provide a starting point for descriptor generation. These include molecular weight, AlogP (a calculated logP), polar surface area, and counts of hydrogen bond donors and acceptors.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C41H44O23 ebi.ac.uk
Molecular Weight 904.78 g/mol ebi.ac.uk
AlogP -1.90 ebi.ac.uk
Polar Surface Area 374.88 Ų ebi.ac.uk
Hydrogen Bond Donors 12 ebi.ac.uk
Hydrogen Bond Acceptors 23 ebi.ac.uk

This table is interactive. Click on the headers to sort.

A hypothetical QSAR study on a series of this compound analogs would involve synthesizing or computationally generating derivatives with variations in the glycosidic chains and the aglycone backbone. The biological activity of these analogs would be experimentally determined, and then statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model correlating the descriptors with the observed activity. tandfonline.comnih.gov

Ligand-Based and Receptor-Based QSAR Modeling

QSAR models can be broadly categorized into ligand-based and receptor-based approaches. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. mdpi.com These models rely solely on the structural information of a set of known active and inactive ligands. For this compound, if a specific protein target has not been identified, a ligand-based approach would be appropriate. This would involve aligning a series of its analogs and identifying common structural features that are essential for activity.

Receptor-based QSAR, on the other hand, is utilized when the 3D structure of the target protein is available. This approach combines molecular docking with QSAR to generate more robust models. The ligands are first docked into the active site of the receptor, and the interaction energies and poses are used to generate descriptors for the QSAR model. This method provides insights into the specific interactions between the ligand and the receptor that are crucial for biological activity. Although no specific receptor-based QSAR studies for this compound have been published, this approach holds significant promise should a target be identified.

Computational Chemistry Approaches for SAR Analysis

Beyond QSAR, other computational chemistry techniques provide a more detailed, atomistic view of the interactions between this compound and its potential biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is invaluable for understanding the binding mode of a molecule like this compound within the active site of a protein. For example, in silico docking studies have been used to investigate the binding of other saponins and natural products to various protein targets, revealing key hydrogen bonding and hydrophobic interactions. nih.govmdpi.com

A typical molecular docking study for this compound would involve:

Obtaining the 3D structure of a potential protein target.

Preparing the 3D structure of this compound.

Using a docking program to predict the binding pose and calculate a docking score, which estimates the binding affinity.

Molecular dynamics (MD) simulations can then be used to refine the docked complex and study its dynamic behavior over time. MD simulations provide insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. nih.gov Studies on other triterpenoid saponins have used MD simulations to understand their interactions with cell membranes, revealing how the structure of the glycosidic chains influences their orientation and aggregation within the lipid bilayer. nih.gov Such studies on this compound could elucidate its mechanism of action at the membrane level.

Table 2: Hypothetical Molecular Docking Results for a this compound Analog against a Target Protein

Analog Docking Score (kcal/mol) Key Interacting Residues
This compound -8.5 TYR23, LYS45, ASP101
Analog 1 (modified sugar) -9.2 TYR23, LYS45, GLU98

This table is interactive and presents hypothetical data for illustrative purposes.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. mdpi.com These models can be generated from a set of active ligands (ligand-based) or from the structure of a ligand-bound receptor (structure-based). mdpi.commdpi.com

A pharmacophore model for this compound and its analogs would serve as a 3D query to screen large virtual databases for new compounds with different chemical scaffolds but the same essential features for activity. nih.gov This approach is particularly useful for scaffold hopping, where the goal is to find novel chemotypes with similar biological activity but potentially improved pharmacokinetic properties. While no specific pharmacophore models for this compound have been reported, the general principles have been successfully applied to other natural products, including saponins. researchgate.net The development of a robust pharmacophore model for this compound would be a significant step towards designing novel analogs with tailored biological profiles.

Analytical Methodologies for Detection and Quantification of Calabricoside B in Research Matrices

Chromatographic Methods

Chromatographic techniques are central to the analysis of Calabricoside B, providing the necessary separation from complex sample matrices prior to detection. The choice of method depends on the analytical goal, whether it is routine quantification, high-throughput screening, or sensitive measurement at trace levels.

High-Performance Liquid Chromatography coupled with an ultraviolet (UV) or Diode-Array Detector (DAD) is a robust and widely used method for the quantification of flavonoid glycosides like this compound in herbal extracts. mdpi.com This technique separates compounds based on their polarity using a reversed-phase column, typically a C18 column. mdpi.comlongdom.org The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com

The Diode-Array Detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously. Flavonoid glycosides exhibit characteristic UV spectra due to their conjugated phenolic structures, typically showing two main absorption maxima. mdpi.com For quantification, specific wavelengths where the analyte absorbs strongly and matrix interference is minimal are selected, such as 270 nm, 330 nm, or 340 nm. mdpi.com The method's suitability for quantifying flavonoids in plant materials has been well-established, offering good precision and accuracy for quality control purposes. semanticscholar.org

Table 1: Typical HPLC-UV/DAD Parameters for Flavonoid Glycoside Analysis

Parameter Typical Value / Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1-0.2% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.7 - 1.0 mL/min
Detection DAD, monitoring at 270 nm & 340 nm

| Injection Volume | 10 - 20 µL |

This table presents representative conditions for the analysis of flavonoid glycosides, based on established methods for similar compounds. mdpi.comlongdom.org

For the highly sensitive and selective quantification of this compound, particularly in complex biological matrices like blood plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. mdpi.com Sample preparation for plasma analysis often involves a straightforward protein precipitation step with a solvent like acetonitrile or methanol. nih.govnih.gov

The chromatographic separation is typically achieved on a C18 column with a gradient elution. nih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative ion mode for flavonoid glycosides. nih.govresearchgate.net Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. nih.gov This process provides exceptional selectivity and allows for quantification at very low concentrations (ng/mL levels), making it ideal for pharmacokinetic studies. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Quantification of Flavonoid Glycosides in Plasma

Parameter Typical Value / Condition
Chromatography HPLC or UHPLC
Column C18 (e.g., 50 mm x 2.1 mm, 3.0 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Ionization Source Electrospray Ionization (ESI), Negative Mode
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Sample Preparation Protein Precipitation

| Lower Limit of Quantification | 1.0 - 2.0 ng/mL |

This table summarizes typical parameters used in LC-MS/MS methods for the sensitive quantification of flavonoid glycosides in biological samples. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering much faster analysis times and improved resolution. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The application of UHPLC is particularly advantageous for the quality control of herbal medicines and in metabolomics, where high throughput is often required. researchgate.net

A UHPLC method for this compound would allow for a significant reduction in analysis time, potentially from 30 minutes with conventional HPLC to just a few minutes, without compromising separation efficiency. nih.govmdpi.com The principles of separation and detection remain the same as in HPLC, with reversed-phase C18 columns and UV or MS detectors being commonly used. nih.govmdpi.com The increased speed and resolution make UHPLC an excellent tool for establishing chromatographic fingerprints and quantifying target compounds like this compound in a large number of samples efficiently. nih.gov

Spectrometric Methods

Spectrometric methods are indispensable for the identification and characterization of this compound. They provide information on the compound's electronic structure and the precise arrangement of its atoms, which is crucial for structural confirmation and purity checks.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection and preliminary purity assessment of compounds containing chromophores (light-absorbing groups). msu.edu this compound, as a flavonoid glycoside, possesses an extensive system of conjugated double bonds in its aromatic rings and carbonyl group, which results in characteristic absorption of UV radiation. mdpi.comutoronto.ca

The UV spectrum of a flavonoid glycoside typically displays two distinct absorption bands: Band I, corresponding to the cinnamoyl system (B-ring), and Band II, corresponding to the benzoyl system (A-ring). mdpi.com For flavonoids, Band I is generally observed in the 300–380 nm range, while Band II appears in the 240–280 nm range. mdpi.com A UV-Vis spectrum of a purified sample of this compound can be used to confirm its identity by comparing the wavelengths of maximum absorbance (λmax) with a reference standard. libretexts.org Furthermore, the shape of the spectrum and the absence of unexpected peaks can serve as an indicator of its purity. msu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and confirmation of organic molecules like this compound. nih.gov The identity of isolated natural products is routinely confirmed using NMR. semanticscholar.org The method is based on the interaction of atomic nuclei (most commonly ¹H and ¹³C) with an external magnetic field. ucl.ac.uk

Each proton (¹H) and carbon (¹³C) atom in the molecule produces a signal at a characteristic chemical shift, creating a unique spectral fingerprint. organicchemistrydata.org One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of the atoms and their relative numbers. For absolute structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to determine the connectivity between atoms within the molecule. By comparing the detailed spectral data of an isolated sample with that of a known reference standard or published data, the identity of this compound can be unequivocally confirmed. NMR can also be used for purity assessment by detecting signals from impurities or by using quantitative NMR (qNMR) techniques against a certified internal standard.

Method Validation Parameters in Analytical Research

The validation of an analytical method is a critical process in pharmaceutical analysis, ensuring that the chosen procedure is suitable for its intended purpose. nih.gov For a compound like this compound, this involves a series of validation parameters to demonstrate its reliability, accuracy, and precision in research matrices. nih.govresearchgate.net These parameters are typically established in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). europa.eunih.gov

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net In the context of this compound analysis, this means the method must be able to distinguish this compound from other structurally similar compounds, impurities, degradation products, or matrix components. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are powerful techniques for achieving high specificity. mdpi.comresearchgate.net The selectivity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples (matrix without the analyte) and in samples spiked with potential impurities. nih.gov A diode array detector (DAD) can further confirm peak purity by comparing the UV spectra of the analyte peak in the sample with that of a reference standard. nih.gov

For a hypothetical analysis of this compound, the specificity would be confirmed by chromatograms showing a clean baseline and a single, well-resolved peak for this compound, even in a complex matrix.

Table 1: Illustrative Specificity Data for this compound Analysis

SampleRetention Time of this compound (min)Peak Purity AnglePeak Purity ThresholdInterference Observed
Blank MatrixN/AN/AN/ANo
This compound Standard4.50.98> 0.95No
Spiked Sample (with impurities)4.50.99> 0.95No

This table is for illustrative purposes only.

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu The range of an analytical method is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

For the quantification of this compound, a calibration curve is typically constructed by plotting the peak area (or response) against the concentration of a series of prepared standards. mdpi.com The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000. mdpi.comnih.gov A minimum of five concentration levels is generally recommended to establish linearity. europa.eu

Table 2: Illustrative Linearity and Range Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,800
100.01,521,000

This table is for illustrative purposes only.

Linearity Parameters:

Correlation Coefficient (r²): 0.9998

Regression Equation: y = 15200x + 350

Range: 1.0 - 100.0 µg/mL

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comtbzmed.ac.ir

Several methods can be used to determine LOD and LOQ, including visual evaluation, the signal-to-noise (S/N) ratio, and calculation based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For the S/N method, an S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ. juniperpublishers.comyoutube.com Alternatively, LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. und.edu

Table 3: Illustrative LOD and LOQ for this compound Analysis

ParameterValue (µg/mL)Method of Determination
Limit of Detection (LOD)0.15Signal-to-Noise Ratio (3:1)
Limit of Quantification (LOQ)0.50Signal-to-Noise Ratio (10:1)

This table is for illustrative purposes only.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijnrd.org It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. mdpi.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. chromatographyonline.com Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). chromatographyonline.com The precision is expressed as the relative standard deviation (%RSD). nih.gov

Table 4: Illustrative Accuracy and Precision Data for this compound

Concentration Level (µg/mL)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Low (5.0)99.21.82.1
Medium (25.0)100.51.21.5
High (75.0)99.80.91.1

This table is for illustrative purposes only.

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Examples of such variations in liquid chromatography include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. pharmaguideline.comut.ee

Ruggedness, on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots. chromatographyonline.com It is often considered a measure of the method's reproducibility under different external factors. ut.ee

Table 5: Illustrative Robustness Study for this compound Analysis

Parameter VariedVariation%RSD of Results
Flow Rate (mL/min)± 0.1< 2.0%
Column Temperature (°C)± 2< 2.0%
Mobile Phase Composition (%)± 2% organic< 2.0%

This table is for illustrative purposes only.

Ecological and Ethnobotanical Significance of Putoria Calabrica and Calabricoside B

Ethnobotanical Uses of Putoria calabrica

Putoria calabrica, a plant species found in the Mediterranean region, has been noted for its use in traditional medicine. researchgate.netresearchgate.net Although extensive ethnobotanical documentation is not widely available, existing research indicates its application in folk remedies, particularly for topical treatments.

Studies have highlighted the potential of P. calabrica leaf extracts in wound healing. researchgate.netresearchgate.net These extracts have demonstrated promising antioxidant and antifungal properties, which may substantiate their traditional use in treating wounds and various skin conditions. researchgate.netresearchgate.net Formulations containing extracts of the plant have been shown to promote wound contraction in animal studies, suggesting a scientific basis for its ethnobotanical applications. researchgate.netresearchgate.net

While some sources allude to broader traditional uses in Indian and Chinese medicine, a thorough review of the literature suggests a potential misattribution of these uses from other plant species. researchgate.net The primary reported ethnobotanical significance of Putoria calabrica in its native Mediterranean region appears to be centered on its dermatological applications.

A comprehensive review of ethnobotanical knowledge in Calabria, Southern Italy, highlights the rich history of using local flora for medicinal and alimentary purposes. nih.gov While this review does not specifically detail the uses of Putoria calabrica, it underscores the cultural importance of medicinal plants in the region, providing a context for the traditional application of endemic species like P. calabrica. nih.gov

Ecological Role of Calabricoside B in Plant-Environment Interactions

The specific ecological functions of this compound have not been extensively studied. However, based on the known roles of similar secondary metabolites in plants, its potential contributions to defense and adaptation can be inferred.

Role in Plant Defense Mechanisms against Pathogens or Herbivores

Plants have evolved a sophisticated array of chemical defenses to deter herbivores and resist pathogens. nih.gov Secondary metabolites, such as flavonoids and iridoids, often play a central role in these defense mechanisms. nih.govnih.gov this compound, identified as a flavonoid glycoside from Putoria calabrica, likely contributes to the plant's defense system. nih.gov

Flavonoids are known to have a variety of anti-herbivore and antimicrobial properties. They can act as feeding deterrents, toxins, or digestibility reducers, making the plant less palatable to insects and other herbivores. nih.gov Furthermore, some flavonoids exhibit antifungal and antibacterial activities, which can protect the plant from a range of pathogens. researchgate.netresearchgate.net The demonstrated antifungal properties of Putoria calabrica extracts, which contain this compound, support this defensive role. researchgate.netresearchgate.net

Contribution to Plant Adaptation to Environmental Stress

Secondary metabolites are also crucial for a plant's ability to adapt to and withstand abiotic stresses such as drought, high salinity, and intense UV radiation. The production of these compounds can be induced by various environmental cues, helping the plant to cope with challenging conditions. mdpi.com

Flavonoids, including compounds structurally similar to this compound, are well-documented for their role in protecting plants from oxidative stress generated by harsh environmental factors. They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) and thereby protecting cellular components from damage. mdpi.com The antioxidant activity observed in extracts of Putoria calabrica suggests that this compound may play a role in the plant's adaptation to its Mediterranean habitat, which can be characterized by periods of high sun exposure and drought. researchgate.netresearchgate.net

Chemo-taxonomic Significance within the Rubiaceae Family

The study of a plant's chemical constituents, or chemotaxonomy, provides valuable insights into its evolutionary relationships with other species. nih.gov The presence of specific secondary metabolites can serve as markers to classify and differentiate plant families, genera, and species. nih.gov

This compound as a Marker Compound for Putoria calabrica

This compound, along with Calabricoside A, has been identified as a characteristic flavonoid glycoside in Putoria calabrica. nih.gov The presence of these specific compounds can be used as a chemical fingerprint to identify Putoria calabrica and distinguish it from other related species. This is particularly useful in cases where morphological identification may be challenging.

Comparative Phytochemical Studies with Related Species

The Rubiaceae family, to which Putoria calabrica belongs, is known for its diverse array of secondary metabolites, including iridoids, alkaloids, and anthraquinones, which are often used as chemotaxonomic markers. nih.govresearchgate.net Phytochemical investigations across the Rubiaceae family reveal distinct profiles of these compounds in different subfamilies and tribes. nih.gov

While Calabricosides A and B are noted flavonoids in Putoria calabrica, the broader chemical profile of the genus and its relation to other genera within the Putorieae tribe and Rubioideae subfamily warrants further comparative studies. nih.govilri.org Such research would help to elucidate the evolutionary relationships within this large and diverse plant family and further solidify the chemotaxonomic significance of this compound and other compounds found in Putoria calabrica.

Future Research Directions and Unexplored Avenues for Calabricoside B Research

Elucidation of Novel Biological Targets and Mechanisms of Action

The only reported biological activity of Calabricoside B is its strong radical scavenging effect, with an IC₅₀ value of 0.3 μM in a chemiluminescence assay. ebi.ac.uk While this points towards a potent antioxidant capacity, the direct molecular targets and downstream cellular effects remain unknown. Future research must move beyond simple antioxidant assays to identify specific protein interactions and delineate the precise mechanisms through which this compound exerts its effects.

A primary avenue of investigation should be its impact on key signaling pathways sensitive to cellular redox status. Many flavonoids modulate inflammatory and antioxidant response pathways. Therefore, a logical next step is to investigate whether this compound can influence central regulators of these processes, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2). researchgate.net Furthermore, given the established role of protein kinases in a multitude of diseases, screening this compound against a panel of human kinases could uncover unexpected regulatory activities. nih.gov

Table 1: Proposed Biological Targets for this compound Investigation

Target Class Specific Examples Rationale for Investigation
Transcription Factors NF-κB, Nrf2, AP-1 Central regulators of inflammation and oxidative stress; common targets for flavonoids. researchgate.net
Enzymes Cyclooxygenases (COX-1/2), Lipoxygenases (LOX), Xanthine Oxidase Key enzymes in inflammatory pathways and reactive oxygen species (ROS) production.
Protein Kinases MAPKs (ERK, JNK, p38), PI3K/Akt Critical signaling nodes that are often modulated by plant-derived polyphenols. researchgate.netnih.gov

| Cell Surface Receptors | Toll-like Receptors (TLRs) | Involved in initiating inflammatory responses that could be modulated by antioxidant compounds. |

Exploration of Synergistic Effects with Other Phytochemicals

Natural products within an organism seldom act in isolation. The concept of phytochemical synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of herbal medicine and modern pharmacology. mdpi.com The crude extract of Putoria calabrica contains not only this compound but also the related Calabricoside A, as well as various iridoid and lignan (B3055560) glycosides. ebi.ac.uk It is plausible that these co-occurring compounds interact to enhance bioavailability, modulate metabolism, or act on complementary biological targets. researchgate.netnih.gov

Future studies should systematically evaluate the potential for synergy. This could involve combining this compound with other constituents of P. calabrica or with established therapeutic agents. mdpi.com For example, combining this compound with conventional non-steroidal anti-inflammatory drugs (NSAIDs) could potentially allow for lower, safer doses of the synthetic drug while achieving the same therapeutic effect. mdpi.com The isobologram method is a standard approach to quantitatively assess whether the interaction is synergistic, additive, or antagonistic. mdpi.com

Table 2: Potential Synergistic Combinations for this compound

Combination Partner Type of Partner Potential Therapeutic Area Proposed Mechanism of Synergy
Calabricoside A Co-occurring Flavonoid Inflammation, Oxidative Stress Similar structure may lead to additive or synergistic targeting of redox pathways. ebi.ac.uk
Iridoid Glycosides Co-occurring Phytochemical Neuroprotection, Inflammation Acting on different but complementary pathways involved in the disease pathology. ebi.ac.uk
Quercetin (B1663063) Parent Aglycone Cancer, Cardiovascular Disease This compound may act as a pro-drug, improving bioavailability, while quercetin provides the primary activity.

| Doxorubicin | Chemotherapeutic Agent | Cancer | The antioxidant activity of this compound could potentially mitigate drug-induced cardiotoxicity while enhancing effects on cancer cells. mdpi.com |

Biosynthetic Engineering for Enhanced Production in Heterologous Systems

The natural abundance of this compound in P. calabrica is likely low, making extraction an inefficient and unsustainable method for producing large quantities needed for extensive research and potential commercialization. Biosynthetic engineering offers a promising alternative. biorxiv.org As a flavonoid glycoside, the biosynthetic pathway of this compound can be inferred from established pathways. nih.gov It would begin with the general phenylpropanoid pathway, leading to the flavonoid core (quercetin), followed by a series of specific modification steps.

The key future challenge is the identification and characterization of the specific enzymes from P. calabrica responsible for the final steps:

A UDP-glycosyltransferase (UGT) that attaches L-arabinopyranose to the 3-O position of quercetin.

A second UGT that links L-rhamnopyranose to the arabinose moiety.

A third UGT that attaches D-glucopyranose to the 7-O position.

A specific acyltransferase (likely a BAHD acyltransferase) that attaches a caffeoyl group to the rhamnose sugar.

Once these genes are identified and cloned, they can be introduced into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae, which has been engineered to produce the quercetin precursor. biorxiv.orgnih.gov This would enable scalable, controlled, and sustainable production of this compound.

Design and Synthesis of More Potent and Selective Analogs based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's activity, selectivity, and pharmacokinetic properties. nih.gov No SAR studies for this compound have been performed. The compound's complex structure offers multiple points for chemical modification. A systematic SAR campaign would involve synthesizing a library of analogs to probe the importance of each structural feature. nih.gov

Key questions to address include:

The Flavonoid Core: How does altering the hydroxylation pattern of the A and B rings affect radical scavenging and other biological activities?

The Sugar Chain: Is the full trisaccharide necessary for activity? Modifying the length or composition of the sugar chain could dramatically impact solubility, cell permeability, and interaction with protein targets.

This research would require significant synthetic effort but could lead to the discovery of new analogs with enhanced potency, improved selectivity for specific biological targets, or more favorable drug-like properties. researchgate.net

Table 3: Proposed Structural Modifications for this compound SAR Studies

Structural Moiety Proposed Modification Potential Impact
Quercetin B-ring Modify number/position of hydroxyl groups Alter antioxidant potential and kinase inhibitory profile.
Trisaccharide at 3-O Synthesize mono- and disaccharide versions Investigate the role of the sugar chain in solubility and target binding.
Glucose at 7-O Remove or replace with other sugars Determine the influence on metabolic stability and bioavailability.

Investigation of Preclinical Efficacy in Broader Disease Models

With only its antioxidant activity established, the therapeutic potential of this compound is entirely speculative. Future research must bridge this gap by testing its efficacy in a range of relevant preclinical disease models. nih.gov The choice of models should be guided by the known roles of oxidative stress and inflammation in pathology. nih.govresearchgate.net

Initial in vitro studies could use cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages to assess anti-inflammatory effects or cancer cell lines to screen for anti-proliferative activity. nih.gov Promising in vitro results should then be validated in in vivo animal models. For example, its anti-inflammatory potential could be tested in murine models of inflammatory bowel disease or arthritis. Given the link between oxidative stress and neurodegeneration, models of Alzheimer's or Parkinson's disease would also be relevant. nih.gov These preclinical studies are critical for establishing a proof-of-concept for any potential therapeutic application. mdpi.com

Ecological Impact of this compound Beyond Its Producing Organism

Secondary metabolites in plants often serve critical ecological functions. Flavonoids, for instance, are known to be involved in defense against herbivores and pathogens, protection from UV radiation, and signaling to symbiotic organisms. The ecological role of this compound for its host, Putoria calabrica, is completely unknown.

Investigations into its ecological impact could explore several avenues. Its potential role as a feeding deterrent could be tested using insect herbivore bioassays. Its antimicrobial properties could be screened against a panel of plant pathogenic fungi and bacteria. Furthermore, studies could measure the accumulation of this compound in plants subjected to various environmental stressors, such as high UV-B light or drought, to determine if it plays a role in stress tolerance. Understanding its natural function will not only provide fundamental biological insights but may also suggest novel applications, for instance, in agriculture as a natural pesticide or growth promoter.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to estimate confidence intervals. For heterogeneous responses, apply single-cell RNA sequencing to identify subpopulations with divergent sensitivities .

Ethical and Reporting Standards

Q. How can researchers avoid biases in reporting negative or inconclusive results for this compound?

  • Answer : Pre-register studies on platforms like Open Science Framework (OSF) and adhere to ARRIVE guidelines for in vivo research. Include negative data in supplementary materials to prevent publication bias .

What criteria define a high-quality research question for studying this compound’s mechanism of action?

  • Answer : Apply the FINER framework:
  • Feasible : Access to sufficient compound quantities and validated assays.
  • Interesting : Addresses gaps in understanding glycoside-mediated apoptosis.
  • Novel : Explores understudied pathways (e.g., ferroptosis).
  • Ethical : Complies with institutional biosafety protocols.
  • Relevant : Aligns with priorities in natural product drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.